The Strategic Application of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide
The Strategic Application of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical overview of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS 1250993-54-4), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, and explores its applications, particularly in the development of novel therapeutics.
Introduction: The Value of the Fused Pyrrolopyridine Scaffold
The octahydropyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The cis-fusion of the two rings imparts a specific conformational constraint that can be exploited to enhance binding affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the pyridine nitrogen offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their ability to enhance the solubility and bioavailability of drug candidates[1][2][3]. The adaptability of the pyridine nucleus makes it a valuable starting point for structural modifications in the quest for novel compounds with significant biological utility[2][3].
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is fundamental to its effective application in drug discovery programs. These properties influence its reactivity, solubility, and pharmacokinetic profile.
Table 1: Physicochemical Properties of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine
| Property | Value | Source |
| CAS Number | 1250993-54-4 | [4] |
| IUPAC Name | tert-butyl (3aS,7aR)-octahydropyrrolo[3,2-c]pyridine-5(6H)-carboxylate | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | White to off-white solid or liquid | [1] |
| Purity | ≥97% | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the octahydropyrrolo[3,2-c]pyridine core will appear as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The diastereotopic nature of the methylene protons and the restricted rotation due to the Boc group will contribute to this complexity.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon at approximately δ 155 ppm. The methyl carbons of the tert-butyl group will resonate around δ 28 ppm. The carbons of the heterocyclic scaffold will appear in the range of δ 25-60 ppm.
Mass Spectrometry (ESI+): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.17.
Synthesis of the cis-Octahydropyrrolo[3,2-c]pyridine Core: A Strategic Approach
The synthesis of the cis-fused octahydropyrrolo[3,2-c]pyridine core is a critical step in accessing this valuable building block. While various synthetic strategies for pyrrolopyridines exist, a common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold or vice-versa[7][8]. A plausible and efficient synthetic route, adapted from patented procedures for related structures, is outlined below[9]. This multi-step synthesis prioritizes stereochemical control and the use of readily available starting materials.
Proposed Synthetic Workflow
The synthesis commences with a commercially available pyridine dicarboxylic acid derivative, which undergoes a series of transformations including reduction, cyclization, and protection to yield the target compound.
Caption: Proposed synthetic workflow for cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol (Representative)
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.
Step 1: Diesterification of Pyridine-2,3-dicarboxylic Acid
-
To a solution of pyridine-2,3-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding dimethyl ester.
Step 2: Stereoselective Catalytic Hydrogenation
-
Dissolve the dimethyl ester in a suitable solvent such as methanol or acetic acid.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a high-pressure reactor at elevated temperature and pressure (e.g., 60-80 °C, 10 bar) for 12-24 hours[9]. This step is crucial for establishing the cis-stereochemistry of the piperidine ring.
-
Filter the catalyst and concentrate the filtrate to obtain the cis-piperidine-2,3-dicarboxylate.
Step 3: N-Acylation
-
Protect the secondary amine of the piperidine ring with a suitable acyl group, for instance, by reacting with acetic anhydride in the presence of a base like triethylamine. This prevents side reactions in the subsequent steps.
Step 4: Intramolecular Dieckmann Condensation
-
Treat the N-acylated diester with a strong base such as sodium ethoxide in an anhydrous solvent like toluene.
-
Heat the reaction mixture to effect an intramolecular cyclization, forming the β-keto ester of the pyrrolidinone ring.
Step 5: Decarboxylation and Reduction
-
Hydrolyze the β-keto ester under acidic or basic conditions, followed by decarboxylation upon heating.
-
Reduce the resulting ketone and any remaining ester functionalities using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the octahydropyrrolo[3,2-c]pyridine core.
Step 6: Boc Protection
-
Dissolve the deprotected diamine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine)[10].
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to obtain pure cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine.
Applications in Drug Discovery: A Scaffold for Innovation
The octahydropyrrolo[3,2-c]pyridine scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential in targeting a range of diseases. The Boc-protected derivative serves as a key intermediate in the synthesis of these more complex drug candidates.
Targeting Kinase Inhibitors in Oncology
The pyrrolopyridine core is a prominent feature in the design of kinase inhibitors for cancer therapy. For instance, derivatives of the related pyrrolo[3,2-b]pyridine have been identified as highly selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a key target in various cancers[5]. The rigid scaffold allows for the precise positioning of substituents to interact with the ATP-binding pocket of the kinase.
Caption: Role of the scaffold in developing kinase inhibitors.
Antiviral Drug Development
The pyrrolopyridine scaffold has also shown promise in the development of antiviral agents. For example, pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses[3]. These compounds interfere with the early stages of viral infection, a critical step in the viral life cycle.
Other Therapeutic Areas
The versatility of the octahydropyrrolo[3,2-c]pyridine scaffold extends to other therapeutic areas as well. Derivatives have been explored as antagonists for the C-C chemokine receptor type 5 (CCR5), a target for HIV therapy, and for their potential in treating inflammatory diseases and neurodegenerative disorders[6][11]. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to suit a variety of biological targets.
Conclusion: A Versatile Tool for Medicinal Chemistry
cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a strategically placed protecting group make it an ideal starting point for the development of novel therapeutics. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this important scaffold in their drug discovery endeavors.
References
-
Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. (2022). [Link]
- SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
-
tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate (1 x 500 mg). Reagentia. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discovery Biotechnology. (2023). [Link]
-
tert-butyl (3aS, 7aR)-2, 3, 3a, 4, 5, 6, 7, 7a-octahydropyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021). [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. (2025). [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (2025). [Link]
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. PubMed. (2016). [Link]
-
Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing). [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
NMR correlations for tert-butyl... ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainica Bioorganica Acta. (2024). [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (2024). [Link]
-
tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate. PubChem. [Link]
-
6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid synthesis method. Patsnap Eureka. (2016). [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
BOC Protection and Deprotection. J&K Scientific LLC. (2021). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. ajol.info [ajol.info]
- 9. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
